molecular formula C11H15NO3 B016502 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol CAS No. 184766-50-5

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Cat. No.: B016502
CAS No.: 184766-50-5
M. Wt: 209.24 g/mol
InChI Key: FJBONGHBPVZNDT-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dioxolane moiety and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol typically involves the following steps:

    Formation of the 2-methyl-1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with acetone in the presence of an acid catalyst.

    Attachment to the pyridine ring: The 2-methyl-1,3-dioxolane moiety is then introduced to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of the ethanol group: The final step involves the addition of the ethanol group to the pyridine ring, which can be done using a Grignard reagent or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBONGHBPVZNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391810
Record name 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184766-50-5
Record name 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 2
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 3
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 4
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 5
Reactant of Route 5
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 6
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

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